molecular formula C26H22N2O3 B11975147 N'-(4-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide CAS No. 302910-16-3

N'-(4-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide

Katalognummer: B11975147
CAS-Nummer: 302910-16-3
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: CPKGUCCBAABHJQ-WPWMEQJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide is an organic compound that features a complex structure with both benzyloxy and naphthyloxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-(1-naphthyloxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The benzyloxy and naphthyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy or naphthyloxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(4-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism by which N’-(4-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and naphthyloxy groups can interact with specific sites on these targets, leading to changes in their activity. Pathways involved may include signal transduction pathways that regulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide
  • N-[4-(1-naphthyloxy)phenyl]benzamide

Uniqueness

N’-(4-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide is unique due to its specific combination of benzyloxy and naphthyloxy groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

302910-16-3

Molekularformel

C26H22N2O3

Molekulargewicht

410.5 g/mol

IUPAC-Name

2-naphthalen-1-yloxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H22N2O3/c29-26(19-31-25-12-6-10-22-9-4-5-11-24(22)25)28-27-17-20-13-15-23(16-14-20)30-18-21-7-2-1-3-8-21/h1-17H,18-19H2,(H,28,29)/b27-17+

InChI-Schlüssel

CPKGUCCBAABHJQ-WPWMEQJKSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.